N-epsilon-Acetyl-L-lysine

描述

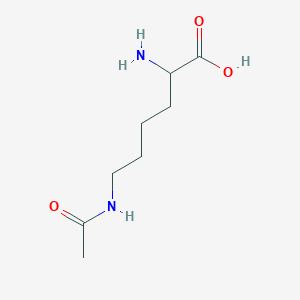

6-Acetamido-2-aminohexanoic acid is an alpha-amino acid.

6-Acetamido-2-azaniumylhexanoate is a natural product found in Phaseolus vulgaris with data available.

作用机制

Target of Action

N-epsilon-Acetyl-L-lysine, also known as N6-Acetyl-L-lysine or Nepsilon-Acetyl-L-lysine, is primarily targeted at proteins, specifically at the lysine residues . It is used to differentiate and characterize various aminoacylases and regulator 2 (Sir2) enzymes/sirtuins .

Mode of Action

The compound functions by acetylating the ε-amino group of a lysine residue . This acetylation is a post-translational modification that plays a significant role in the regulation of protein properties . It is involved in the regulation of the binding of histones to DNA in nucleosomes, thereby controlling the expression of genes on that DNA .

Biochemical Pathways

This compound is involved in the acetylation of lysine residues, an important mechanism of epigenetics . This process is catalyzed by histone acetyltransferases (HATs), which add acetyl groups from acetyl-CoA onto certain lysine residues of histones and non-histone proteins . Histone deacetylases (HDACs) then catalyze the removal of these acetyl groups from acetylated lysines .

Pharmacokinetics

It is known that the compound can be synthesized from lysine by the selective acetylation of the terminal amine group .

Result of Action

The acetylation of lysine residues by this compound results in the regulation of gene expression . This is achieved by controlling the binding of histones to DNA in nucleosomes . The acetylation of non-histone proteins also occurs, further influencing cellular processes .

生化分析

Biochemical Properties

N-epsilon-Acetyl-L-lysine participates in biochemical reactions involving lysine acetyltransferases (KATs) and histone deacetylases (HDACs) . These enzymes use central metabolites, namely acetyl-coenzyme A (acetyl-CoA) and NAD+, as cofactors for their activity . The acetylation of lysine residues is an important mechanism of epigenetics, regulating the binding of histones to DNA in nucleosomes and thereby controlling gene expression .

Cellular Effects

This compound influences cell function by modulating gene expression and cellular metabolism . It has been shown to regulate protein function, protein-protein interactions, and protein stability . In addition, it plays a role in cell signaling pathways, impacting the functional stability and activity of various enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves the donation of the acetyl group from acetyl-CoA to the lysine side-chain, facilitated by an acetyl-CoA:lysine acetyltransferase . This modification alters the chemical properties of the lysine residues, impacting their interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that the degradation of lysine through the saccharopine pathway reached a maximum within the first 2 hours, with levels of saccharopine, aminoadipic acid, and pipecolic acid increasing significantly .

Metabolic Pathways

This compound is involved in the saccharopine pathway, a major route for irreversible degradation of lysine in higher eukaryotes . It is also part of the pipecolate pathway . These pathways involve various enzymes and cofactors, and the acetylation process can impact metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The ER acetylation machinery, including the cytosol:ER-lumen acetyl-CoA transporter AT-1, plays a crucial role in this process .

Subcellular Localization

This compound is found in various subcellular locations, including the mitochondria, cytosol, nucleus, and the lumen of the endoplasmic reticulum . Its localization can influence its activity or function, and it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

生物活性

N-epsilon-Acetyl-L-lysine (Nε-Ac-Lys) is a derivative of the amino acid lysine, characterized by the addition of an acetyl group to its epsilon amine group. This modification plays a crucial role in various biological processes across different organisms, particularly in gene regulation, protein function, and metabolic pathways.

Nε-Ac-Lys is produced naturally in eukaryotic organisms, including yeast, plants, and humans. It can be synthesized via the action of specific N-acetyltransferases on L-lysine using acetyl-CoA as a substrate. The enzymatic reaction can be summarized as follows:

Nε-Ac-Lys exists as a zwitterionic compound, containing both positive and negative charges at physiological pH, which influences its interactions with other biomolecules .

Biological Functions

1. Role in Gene Regulation

Nε-Ac-Lys is primarily recognized for its role in histone acetylation, a key post-translational modification that influences gene expression. Acetylation of lysine residues on histones neutralizes their positive charge, leading to a more relaxed chromatin structure that facilitates transcriptional activation. This process is critical for the regulation of gene expression in eukaryotes .

2. Interaction with Bromodomains

Bromodomains are protein motifs that specifically recognize acetylated lysines. The interaction between Nε-Ac-Lys and bromodomains is essential for various cellular processes, including transcriptional regulation and cell cycle progression. This recognition is conserved across different species, highlighting the evolutionary significance of Nε-Ac-Lys in intracellular signaling .

3. Enzymatic Regulation

Nε-Ac-Lys also plays a significant role in regulating enzyme activity. For instance, the acetylation of specific lysine residues can modulate the activity of enzymes such as acetyl-CoA synthetase and various metabolic enzymes involved in glycolysis and energy metabolism .

Case Studies

Case Study 1: Acetylation in E. coli

Research has shown that approximately 90 proteins in Escherichia coli are acetylated, influencing processes such as protein synthesis and energy metabolism. The acetylation state of these proteins varies with growth conditions, indicating a responsive mechanism to environmental changes .

Case Study 2: Impact on α-Amylase Activity

A study demonstrated that Nε-Ac-Lys enhances the stability and activity of α-amylase under acidic conditions. This finding suggests potential applications for Nε-Ac-Lys as an additive in industrial enzyme applications, improving enzyme performance in challenging environments .

Research Findings

科学研究应用

Biochemical Significance

N-epsilon-Acetyl-L-lysine serves as a key marker for active gene transcription. The acetylation of lysine residues within histones reduces their positive charge, leading to a more relaxed chromatin structure that facilitates transcriptional activation. This modification is recognized by bromodomains in various proteins, which play essential roles in regulating gene expression, cell cycle progression, apoptosis, and DNA repair .

Applications in Protein Engineering

Recent advancements have demonstrated the incorporation of this compound into recombinant proteins using engineered tRNA synthetases. This site-specific incorporation allows researchers to study the functional roles of lysine acetylation in proteins . Such methodologies are pivotal for understanding the regulatory mechanisms of acetylation and its implications in various biological processes.

Dietary Influence on Acetylome

Research indicates that dietary sources can significantly contribute to the acetylome through the incorporation of this compound from consumed proteins. Studies involving mice fed with deuterium-labeled acetylated proteins revealed that this compound can be rapidly transported into cells and incorporated into nascent proteins, influencing various metabolic pathways . This highlights the importance of dietary lysine derivatives in modulating cellular functions.

Role in Disease Contexts

The metabolite profile of this compound has been explored in the context of obesity and metabolic disorders. It has been identified as a key metabolite that correlates with altered metabolic states in conditions such as COVID-19 . The understanding of how this compound interacts with metabolic pathways can provide insights into potential therapeutic targets for managing obesity-related complications.

Summary Table of Applications

Case Study 1: Recombinant Protein Modification

A study demonstrated the successful incorporation of this compound into recombinant proteins produced in Escherichia coli. This approach allowed researchers to analyze the functional consequences of lysine acetylation at specific sites, revealing insights into its regulatory roles within cellular contexts .

Case Study 2: Dietary Contributions to Acetylome

In another investigation, mice were fed deuterium-labeled acetylated proteins to trace the incorporation of this compound into their proteomes. The findings indicated substantial contributions to the acetylome across multiple organs, emphasizing the significance of dietary sources in modulating protein functions and metabolic pathways .

化学反应分析

Enzymatic Acetylation and Deacetylation

N-ε-Acetyl-L-lysine is synthesized via lysine N-acetyltransferases (KATs) and degraded by histone deacetylases (HDACs) or sirtuins.

Acetylation Mechanism

- Reactants : L-lysine + acetyl-CoA

- Catalyst : Lysine N-acetyltransferase (KAT)

- Steps :

| Parameter | Value/Detail | Source |

|---|---|---|

| Optimal pH | 7.0–8.5 (for enzymatic activity) | |

| Key Enzymes | Gcn5 (yeast), PCAF (human) | |

| Acetyl-CoA K<sub>m</sub> | 5–50 µM (varies by enzyme) |

Deacetylation Mechanism

- Reactants : N-ε-acetyl-L-lysine + NAD<sup>+</sup> (for sirtuins)

- Catalyst : Sirtuins (class III HDACs) or Zn<sup>2+</sup>-dependent HDACs

- Steps :

| Parameter | Value/Detail | Source |

|---|---|---|

| Sirtuin K<sub>m</sub> | 10–100 µM (for NAD<sup>+</sup>) | |

| Inhibitors | Nicotinamide (NAM), NADH |

Non-Enzymatic Acetylation

In mitochondrial environments, high acetyl-CoA concentrations and alkaline pH (~8.0) drive spontaneous acetylation :

- Mechanism :

| Condition | Effect on Reaction Rate | Source |

|---|---|---|

| pH 8.0 | Rate increases 10-fold vs. pH 7.0 | |

| [Acetyl-CoA] > 1 mM | Non-linear rate acceleration |

Nucleophilic Reactivity

N-ε-Acetyl-L-lysine participates in covalent reactions under basic conditions due to its ε-amine group :

- Example Reaction :

| Electrophile | Second-Order Rate Constant (M<sup>-1</sup>s<sup>-1</sup>) | Source |

|---|---|---|

| Acrylamide | 0.15 ± 0.02 | |

| Vinyl sulfone | 0.08 ± 0.01 |

Hydrolysis and Stability

N-ε-Acetyl-L-lysine is resistant to spontaneous hydrolysis but susceptible to enzymatic cleavage:

- Hydrolysis by Aminoacylases :

| Condition | Hydrolysis Rate (µmol/min/mg) | Source |

|---|---|---|

| pH 7.4, 37°C | 0.05–0.2 (enzyme-dependent) |

Role in Protein Stability

N-ε-Acetyl-L-lysine enhances α-amylase stability under acidic conditions:

- Mechanism : Charge neutralization reduces aggregation .

- Effect : Increases α-amylase half-life by 2.5-fold at pH 4.0 .

| Additive | Half-Life (min) at pH 4.0 | Source |

|---|---|---|

| None | 20 | |

| N-ε-Acetyl-L-lysine (10 mM) | 50 |

Key Research Findings

- Epigenetic Regulation : Acetylation neutralizes lysine’s charge, weakening histone-DNA interactions and activating transcription .

- Metabolic Sensing : Sirtuin activity links lysine deacetylation to cellular NAD<sup>+</sup>/NADH ratios .

- Thermal Stability : N-ε-Acetyl-L-lysine acts as a thermolyte in extremophiles by preventing protein denaturation .

属性

IUPAC Name |

6-acetamido-2-aminohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-6(11)10-5-3-2-4-7(9)8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTERQYGMUDWYAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692-04-6, 1071-49-4 | |

| Record name | NSC102777 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Lysine, N6-acetyl- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TAD3L7HLL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。